molecular formula C17H23NO3 B5124991 ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate

ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate

Cat. No.: B5124991
M. Wt: 289.4 g/mol
InChI Key: KKLUFSTUXUXXQZ-UHFFFAOYSA-N
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Description

Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group, a cyclohexyl ring, and an ester functional group

Properties

IUPAC Name

ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)16(19)18-14-11-7-4-8-12-14/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLUFSTUXUXXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate typically involves the esterification of 3-anilino-2-cyclohexyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-anilino-3-oxopropanoate: Lacks the cyclohexyl ring, making it less sterically hindered.

    Ethyl 3-cyclohexyl-3-oxopropanoate: Lacks the aniline group, reducing its potential for hydrogen bonding.

    Ethyl 3-anilino-2-oxopropanoate: Lacks the cyclohexyl ring, affecting its overall reactivity.

Uniqueness

Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate is unique due to the combination of the aniline group, cyclohexyl ring, and ester functional group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

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